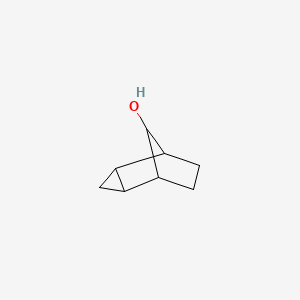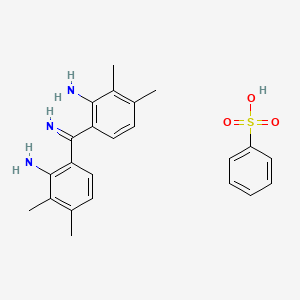
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylaniline with 2-amino-3,4-dimethylbenzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may involve additional purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: Known for its mutagenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Studied for its formation in cooked foods and potential health risks.
Uniqueness
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
CAS No. |
32783-54-3 |
|---|---|
Molecular Formula |
C23H27N3O3S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-(2-amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid |
InChI |
InChI=1S/C17H21N3.C6H6O3S/c1-9-5-7-13(15(18)11(9)3)17(20)14-8-6-10(2)12(4)16(14)19;7-10(8,9)6-4-2-1-3-5-6/h5-8,20H,18-19H2,1-4H3;1-5H,(H,7,8,9) |
InChI Key |
QXKDXAQLUWLMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=N)C2=C(C(=C(C=C2)C)C)N)N)C.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)
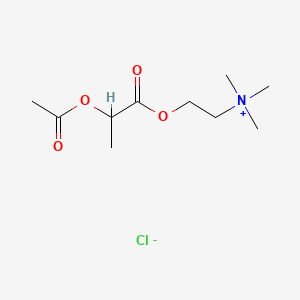

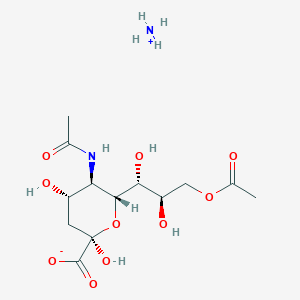
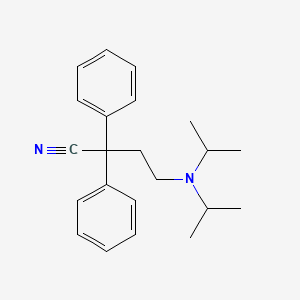
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)

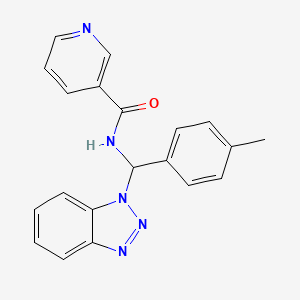

![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
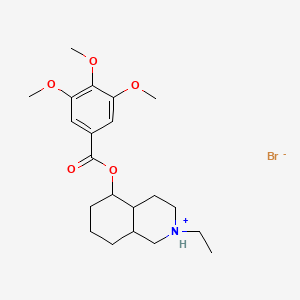
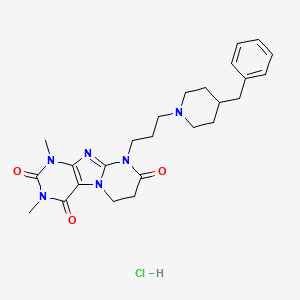
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)
